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Compound of Interest

1-Boc-4-
Compound Name: -
(Bromomethylene)piperidine

Cat. No.: B1439362

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold,
forming the core of numerous approved pharmaceutical agents. Its conformational flexibility
and ability to present substituents in defined three-dimensional space make it an invaluable
design element for targeting complex biological systems. Among its many derivatives, 1-Boc-4-
(bromomethylene)piperidine has emerged as a particularly powerful and versatile building
block.

This guide provides a comprehensive technical overview of 1-Boc-4-
(bromomethylene)piperidine for researchers, chemists, and drug development professionals.
We will delve into its core chemical properties, outline a robust synthetic pathway, and explore
its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling
reactions. The strategic placement of a bromomethylene group (a vinyl bromide) on the Boc-
protected piperidine core creates a synthetic linchpin, enabling the facile construction of
complex molecular architectures, including spirocyclic systems and other key pharmacophores.
[1][2] The tert-butoxycarbonyl (Boc) protecting group ensures stability and predictable reactivity,
preventing unwanted side reactions at the piperidine nitrogen while allowing for its
straightforward deprotection under mild acidic conditions later in a synthetic sequence.[2]

PART 1: Core Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount to its successful
application in synthesis. This section details the key physical, chemical, and safety data for 1-
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Boc-4-(bromomethylene)piperidine.

Structural and Chemical Properties

1-Boc-4-(bromomethylene)piperidine, systematically named tert-butyl 4-
(bromomethylene)piperidine-1-carboxylate, is characterized by the presence of an exocyclic
vinyl bromide attached to a piperidine ring protected at the nitrogen atom with a Boc group.

Caption: Structure of 1-Boc-4-(bromomethylene)piperidine.

The key quantitative properties are summarized in the table below.

Property Value Source

CAS Number 1020329-80-9 [31[4]

Molecular Formula C11H1sBrNO2 [3]

Molecular Weight 276.17 g/mol [3]

MDL Number MFCD01632525 [3]

Appearance Ty?ically an oil or low-melting General Knowledge
solid

Storage Sealed in dry, 2-8°C [3]

Safety and Handling

As with any brominated organic compound, appropriate safety precautions are essential. The
primary hazards are associated with ingestion and skin/eye contact.

o Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye
damage).[3]

o Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection),
P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting),
P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing.
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Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water
for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Operational Recommendations:
» Always handle this reagent in a well-ventilated fume hood.[5][6]

» Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and
chemically resistant gloves.[7]

» Avoid inhalation of vapors and direct contact with skin and eyes.[5][8]

 In case of a spill, clean up immediately using appropriate absorbent materials and dispose of
waste in accordance with local regulations.[5]

PART 2: Synthesis and Mechanism

The synthesis of 1-Boc-4-(bromomethylene)piperidine is typically achieved from the readily
available N-Boc-4-piperidone via a Wittig-type olefination reaction. The use of a brominated
phosphonium ylide allows for the direct installation of the bromomethylene group.

Synthetic Workflow: Wittig Olefination

The conversion of the ketone to the vinyl bromide is a cornerstone transformation. A common
and effective method involves the reaction of N-Boc-4-piperidone with the ylide generated from
(bromomethyl)triphenylphosphonium bromide.
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Caption: Synthetic workflow for 1-Boc-4-(bromomethylene)piperidine.

Experimental Protocol (lllustrative)

This protocol is illustrative and should be adapted based on laboratory-specific conditions and
scale.

» Ylide Generation: To a stirred suspension of (bromomethyl)triphenylphosphonium bromide
(1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), cool the
mixture to -78 °C.

¢ Add a strong base, such as n-butyllithium (n-BuLi) or potassium hexamethyldisilazide
(KHMDS) (1.1 eq), dropwise. The formation of the deep red/orange ylide indicates
successful deprotonation.

¢ Allow the mixture to stir at -78 °C for 30-60 minutes.
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o Olefination: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the
ylide solution at -78 °C.

 After the addition is complete, allow the reaction to slowly warm to room temperature and stir
for 12-18 hours.

o Workup and Purification: Quench the reaction by carefully adding a saturated aqueous
solution of NHaClI.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

o Combine the organic layers, wash with brine, dry over anhydrous Na2SOa4 or MgSOs, filter,
and concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the pure 1-
Boc-4-(bromomethylene)piperidine.

PART 3: Reactivity and Applications in C-C Bond
Formation

The synthetic utility of 1-Boc-4-(bromomethylene)piperidine lies in its capacity to act as an
electrophilic partner in palladium-catalyzed cross-coupling reactions. The vinyl bromide moiety
is an excellent substrate for oxidative addition to a Pd(0) center, initiating catalytic cycles that
form new carbon-carbon bonds with high efficiency and selectivity.[9][10]

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for coupling organoboron compounds with
organohalides.[10][11] Using 1-Boc-4-(bromomethylene)piperidine, researchers can readily
attach aryl or vinyl groups to the 4-position of the piperidine ring, generating substituted 4-
methylenepiperidine derivatives.

Reaction Scheme: R-B(OH)z + 1-Boc-4-(bromomethylene)piperidine --[Pd Catalyst, Base]-->
R-(4-methylenepiperidine-1-Boc)
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality in Protocol Design:

o Catalyst: A Pd(0) source like Pd(PPhs)4 or one generated in situ from Pd(OAc)z with
phosphine ligands (e.g., SPhos, XPhos) is used. The choice of ligand is critical; bulky,
electron-rich phosphines accelerate the oxidative addition and reductive elimination steps.
[12]

o Base: A base such as K2COs, Cs2COs, or KsPOa is essential. Its role is to activate the
boronic acid, forming a more nucleophilic borate complex, which facilitates the
transmetalation step.[11]

e Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to
dissolve both the organic and inorganic reagents.

Heck-Mizoroki Coupling

The Heck reaction couples the vinyl bromide with an alkene, typically an electron-deficient one
like an acrylate or styrene, to form a more substituted alkene.[9][13] This reaction allows for the
extension of the carbon framework at the methylene position.
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Reaction Scheme: R-CH=CH: + 1-Boc-4-(bromomethylene)piperidine --[Pd Catalyst, Base]--
> R-CH=CH-CH=(4-methylenepiperidine-1-Boc)

) () () (st ) (soerwcrer) (e ) (oma ) (oo )
regen T
piperidine_haR i
Y

mig_insert

h_base

Pd(I1)-Alkyl Intermediate

H-Pd(1l)L2-Br

Click to download full resolution via product page
Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.
Causality in Protocol Design:

e Base: An organic base like triethylamine (EtsN) or an inorganic base like K2COs is used to
neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0)
catalyst.[9]

o Stereoselectivity: The reaction typically yields the E-isomer (trans) of the newly formed
double bond due to steric considerations in the transition state of the [3-hydride elimination
step.[13]
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o Additives: In some cases, halide scavengers like silver salts can be added to promote a
cationic pathway, which can alter reactivity and selectivity.[14]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize conjugated enynes by reacting
the vinyl bromide with a terminal alkyne.[15][16] This reaction is invaluable for creating rigid
scaffolds found in organic materials and complex natural products.

Reaction Scheme: R-C=CH + 1-Boc-4-(bromomethylene)piperidine --[Pd/Cu Catalyst,
Base]--> R-C=C-CH=(4-methylenepiperidine-1-Boc)
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Caption: Simplified dual catalytic cycles in Sonogashira coupling.
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Causality in Protocol Design:

o Dual Catalysis: The reaction uniquely employs a dual catalytic system. The palladium
catalyst performs the main cross-coupling cycle, while a copper(l) salt (e.g., Cul) acts as a
co-catalyst.[16][17]

» Role of Copper: The copper(l) reacts with the terminal alkyne in the presence of a base to
form a copper acetylide intermediate. This species is more reactive and readily undergoes
transmetalation with the Pd(Il) complex, which is the rate-limiting step in many copper-free
variants.[18]

o Base: An amine base, such as diethylamine or triethylamine, is typically used. It serves both
to deprotonate the alkyne and to act as the solvent.

Conclusion

1-Boc-4-(bromomethylene)piperidine is more than a simple reagent; it is a strategic tool for
the efficient construction of complex, high-value molecules. Its well-defined structure, featuring
a stable protecting group and a reactive vinyl bromide handle, makes it an ideal substrate for a
range of powerful palladium-catalyzed cross-coupling reactions. By mastering its synthesis and
reactivity, researchers in pharmaceutical and materials science can unlock new pathways to
novel chemical entities, accelerating the pace of discovery and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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